N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 3-chloroaniline with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.
Major Products Formed
Reduction: N-(3-chlorophenyl)-2-methyl-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chloroaniline and 2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in studies investigating the effects of chlorinated and nitro-substituted benzamides on biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Similar structure but with an ethyl group instead of a methyl group.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains additional chlorine atoms on the benzamide ring.
N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide: Contains an indole and sulfonamide group.
Uniqueness
N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
123400-36-2 |
---|---|
Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-12(6-3-7-13(9)17(19)20)14(18)16-11-5-2-4-10(15)8-11/h2-8H,1H3,(H,16,18) |
InChI Key |
RWGNJRVKTMGZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.